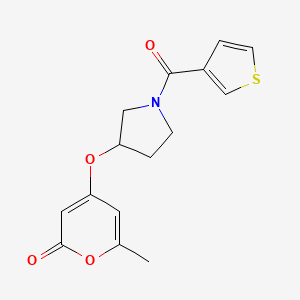

6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-6-13(7-14(17)19-10)20-12-2-4-16(8-12)15(18)11-3-5-21-9-11/h3,5-7,9,12H,2,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNVBHSUNWHJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features three distinct moieties:

- 6-Methyl-2H-pyran-2-one core : A lactone ring providing rigidity and hydrogen-bonding capabilities.

- Pyrrolidin-3-yloxy linker : A nitrogen-containing five-membered ring enabling functionalization.

- Thiophene-3-carbonyl group : A sulfur-containing aromatic system contributing to electronic diversity.

Key challenges include:

Synthetic Routes to Core Components

Preparation of 6-Methyl-2H-Pyran-2-One

The pyranone core is typically synthesized via cyclocondensation or Claisen-Schmidt reactions. A representative protocol from involves:

Procedure :

- React 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (1.85 g) with aldehydes under reflux in chloroform with piperidine (0.7 ml).

- Concentrate and purify via column chromatography.

Yield : ~21.6% (0.40 g product from 1.85 g starting material).

| Parameter | Value |

|---|---|

| Solvent | Chloroform |

| Catalyst | Piperidine |

| Temperature | Reflux (~61°C) |

| Reaction Time | 4 hours |

Synthesis of 1-(Thiophene-3-Carbonyl)Pyrrolidin-3-ol

Step 1: Pyrrolidine Ring Formation

Pyrrolidine derivatives are synthesized via:

- Cyclization : Reaction of 1,4-diamines with carbonyl compounds.

- Ring-Closing Metathesis : Using Grubbs catalyst for stereocontrolled synthesis.

Step 2: Thiophene-3-Carbonylation

Protocol :

- Convert thiophene-3-carboxylic acid to its acid chloride using SOCl₂.

- React with pyrrolidin-3-ol in anhydrous DCM with triethylamine (2 eq).

Conditions :

Coupling Strategies for Final Assembly

Mitsunobu Reaction for Ether Linkage

Reagents :

- DIAD (Diisopropyl azodicarboxylate)

- Triphenylphosphine

Procedure :

- Dissolve 6-methyl-2H-pyran-2-one (1.0 eq) and 1-(thiophene-3-carbonyl)pyrrolidin-3-ol (1.2 eq) in THF.

- Add PPh₃ (1.5 eq) and DIAD (1.5 eq) at 0°C.

- Stir at RT for 24 hours.

Purification :

Industrial-Scale Optimization

From patent data, key considerations include:

| Parameter | Laboratory Scale | Industrial Adaptation |

|---|---|---|

| Solvent | DMF | Toluene (cost-effective) |

| Catalyst Loading | 1.5 eq | 10 mol% |

| Temperature Control | Oil bath | Flow reactor |

| Workup | Column chromatography | Crystallization |

Critical improvements:

Characterization and Analytical Data

Molecular Formula : C₁₆H₁₅NO₅S

Molecular Weight : 333.36 g/mol (calculated from)

Spectroscopic Features :

- ¹H NMR (CDCl₃) :

- δ 7.45 (d, J=3.0 Hz, 1H, Thiophene H)

- δ 6.95 (d, J=5.0 Hz, 1H, Pyranone H)

- δ 4.80 (m, 1H, Pyrrolidine OCH)

- IR (KBr) :

- 1745 cm⁻¹ (Pyranone C=O)

- 1660 cm⁻¹ (Amide C=O)

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents onto the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

Substitution: Conditions for substitution reactions could include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Scientific Research Applications of 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

This compound is a synthetic organic compound with a pyranone core structure and a thiophene-carbonyl-pyrrolidine moiety. Interest in this compound stems from its potential biological activities, making it a subject of interest in medicinal chemistry.

Potential Applications

This compound may be applicable in scientific research in several ways:

- Chemistry: As a building block in synthesizing complex molecules.

- Biology: As a potential probe for studying biological processes.

- Medicine: As a lead compound for developing new drugs.

- Industry: As an intermediate in producing pharmaceuticals or agrochemicals.

This compound's structure suggests it may possess antimicrobial, anticancer, and anti-inflammatory properties. Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The thiophene moiety may enhance these effects because of its electron-donating properties, which can influence interactions with microbial targets.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and thereby exerting their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to exceed 327 Da (as in ) due to the thiophene-pyrrolidine substituents.

Mechanistic Insights

- Reactivity: The pyran-2-one core in undergoes nucleophilic addition at the enone double bond, suggesting the target compound may participate in similar reactions for further derivatization.

- Docking Studies : Pyridin-2(1H)-ones in showed binding affinities correlating with antimicrobial activity, implying that the target compound’s thiophene moiety could optimize ligand-protein interactions.

Biological Activity

6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound characterized by a pyranone core structure with a unique thiophene-carbonyl-pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves several steps:

- Formation of the Pyranone Core : Achieved through cyclization reactions involving diketones or keto-esters.

- Introduction of the Thiophene Moiety : This may involve coupling reactions, such as Suzuki or Stille coupling.

- Attachment of the Pyrrolidine Ring : Formed via nucleophilic substitution to create an ether linkage with the pyranone core.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyranones have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thiophene moiety may enhance these effects due to its electron-donating characteristics, which can influence the interaction with microbial targets .

Anticancer Properties

The anticancer potential of this compound is supported by studies on structurally related compounds. For example, thiazole and pyrrolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, likely through modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Compounds similar to this pyranone have been evaluated for anti-inflammatory activity. Studies suggest that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which play critical roles in inflammatory processes. The specific action mechanisms remain to be fully elucidated but may involve direct interactions with inflammatory mediators .

The biological activity of this compound likely involves interaction with specific biological targets such as enzymes or receptors:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to inflammation and cancer.

- Receptor Modulation : Possible interaction with cell surface receptors that mediate cellular responses to growth factors and cytokines.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-methyl-4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | Furan instead of Thiophene | Moderate antimicrobial activity |

| 6-methyl-4-((1-(benzoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | Benzoyl group | Lower anticancer activity compared to thiophene derivative |

The presence of the thiophene moiety in this compound may provide enhanced biological activities compared to its analogs .

Case Studies

A recent study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations. This suggests that the structural features inherent in these types of compounds are crucial for their biological efficacy .

Q & A

Q. What are the common synthetic routes for synthesizing 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one?

- Methodological Answer : The compound can be synthesized via:

- Condensation reactions using α,β-unsaturated intermediates (e.g., thiophene-3-carbonyl derivatives) with pyrrolidin-3-yl ethers under basic conditions, as seen in analogous pyran-2-one syntheses .

- Suzuki-Miyaura cross-coupling to introduce aromatic or heteroaromatic substituents, as demonstrated in related thiophene-pyrrolidine hybrids .

- Stepwise functionalization : (i) Introduce the thiophene-3-carbonyl group to pyrrolidine via carbodiimide-mediated coupling, (ii) conjugate the pyrrolidine-3-oxy moiety to the pyran-2-one core using nucleophilic substitution or Mitsunobu conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (1H, 13C, and 2D-COSY) resolves stereochemistry and confirms substitution patterns, particularly for the pyrrolidine and pyran-2-one moieties .

- High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

- HPLC with UV/Vis or PDA detection assesses purity and identifies byproducts, especially for polar intermediates in the synthesis .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer :

- Substituent variation : Modify the thiophene-3-carbonyl group (e.g., bromination at thiophene C5) or pyran-2-one methyl group to evaluate electronic effects .

- Bioisosteric replacement : Replace the pyrrolidine ring with morpholine or piperidine analogs to study conformational flexibility .

- In vitro assays : Use enzyme inhibition or cell viability assays (e.g., IC50 determination) with standardized positive controls to quantify activity changes .

Q. How to address contradictions in reported biological activities across studies?

- Methodological Answer :

- Validate assay conditions : Ensure consistent pH, temperature, and solvent systems (e.g., DMSO concentration) to minimize variability .

- Cross-check structural analogs : Compare data with compounds like 4-(thiophen-2-yl)nicotinonitrile derivatives to identify substituent-specific trends .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC50 values caused by differing cell lines or assay protocols .

Q. What computational methods are suitable for predicting reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, particularly for the pyran-2-one ring .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the pyrrolidine-oxy group .

- MD simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation models) .

Q. How to evaluate the compound’s stability under varying experimental conditions?

- Methodological Answer :

- pH stability studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS, noting hydrolysis-prone sites (e.g., ester or amide linkages) .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products using time-resolved spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.